Fmoc-aminooxy-PEG4-acid
Description
Historical Context of PEG Linkers in Bioconjugation
The development of polyethylene glycol linkers in bioconjugation traces its origins to the 1970s, when researchers first recognized the potential of polyethylene glycol modification to enhance the pharmacokinetic properties of therapeutic proteins. The initial motivation arose from the need to extend circulation time and reduce immunogenicity of protein therapeutics through polymer conjugation. Over the subsequent three decades, polyethylene glycol linkers evolved from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched architectures designed for specific applications.
The historical trajectory of polyethylene glycol linker development demonstrates a progression toward increasingly precise molecular architectures. Early applications focused primarily on protein modification for enhanced stability and circulation time. The polyethylene glycol polymer gained prominence due to its unique combination of biocompatibility, lack of immunogenicity and antigenicity, water solubility, and high mobility in solution. These properties made polyethylene glycol the polymer of choice for bioconjugation applications, leading to its classification as generally recognized as safe by regulatory authorities for internal administration.
The evolution of polyethylene glycol chemistry in bioconjugation has been characterized by the development of monodisperse polyethylene glycol linkers with defined molecular weights and terminal functionalities, which emerged prominently in the 1990s. This advancement enabled more precise bioconjugation strategies compared to earlier polydisperse formulations. The field has progressively moved toward complex polyethylene glycol architectures and larger polymer chains while maintaining very pure and well-characterized reagents.
Significance of Fmoc Protection Strategies
The fluorenylmethyloxycarbonyl protecting group represents a landmark achievement in synthetic chemistry, introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. Their work addressed a critical gap in amino protection strategies, noting the lack of amino-protecting groups that could be cleaved by basic reagents of graded activity, in contrast to the variety of acid-cleavable protecting groups available at the time.
The fluorenylmethyloxycarbonyl group distinguished itself through exceptional lability to bases, particularly secondary amines. While initially developed for solution chemistry, the fluorenylmethyloxycarbonyl group found its optimal application in solid-phase synthesis, where the deprotection product dibenzofulvene and any associated adducts could be simply washed away. This characteristic overcame the limitations observed in solution chemistry, where dibenzofulvene reactivity and separation difficulties had posed challenges.
The fluorenylmethyloxycarbonyl protecting group belongs to a set of urethane protecting groups that effectively suppress racemization during activation and coupling reactions. This property proved particularly valuable in peptide synthesis applications, where maintaining stereochemical integrity is crucial. The unique monitoring capability provided by fluorenylmethyloxycarbonyl deprotection, through the release of characteristic chromophoric products, further enhanced its utility in synthetic applications.
Aminooxy Chemistry in Bioorthogonal Reactions
Aminooxy chemistry represents a specialized branch of bioorthogonal reactions that enables selective bond formation under physiological conditions. The aminooxy functional group participates in oxime ligation reactions with aldehydes and ketones, forming stable covalent bonds that are particularly suited for biological applications. This reaction mechanism has gained recognition as a class of biocompatible click chemistry whose products can be subjected directly to biological evaluation without intermediate purification requirements.
The kinetics of oxime ligation demonstrate distinct reactivity patterns dependent on the carbonyl substrate structure. Research has established that aldehydes react more rapidly than ketones, and non-conjugated aldehydes exhibit higher reactivity than conjugated variants. These reactivity differences enable selective conjugation strategies in complex biological systems. The development of enhanced catalysts, particularly meta-phenylenediamine, has significantly improved reaction rates, achieving up to 15-fold acceleration compared to traditional aniline catalysis.
Oxime ligation offers several advantages over other bioorthogonal reactions, including the formation of stable linkages under aqueous conditions and compatibility with diverse biological environments. The reaction proceeds through nucleophilic addition of the aminooxy group to the carbonyl carbon, followed by elimination of water to form the oxime bond. This mechanism ensures high selectivity and minimal side reactions in complex biological matrices.
Table 1: Comparison of Oxime Ligation Kinetics with Different Catalysts
| Catalyst | Concentration (mM) | Second-order rate constant (s⁻¹M⁻¹) | Relative Rate Enhancement | Half-life (min) |
|---|---|---|---|---|
| Aniline | 100 | 0.082 ± 0.0007 | 1.0 | 28.5 |
| meta-Phenylenediamine | 100 | 0.20 ± 0.0016 | 2.41 | 11.2 |
| meta-Phenylenediamine | 500 | 0.73 ± 0.0071 | 8.89 | 3.2 |
| meta-Phenylenediamine | 900 | 1.69 ± 0.022 | 20.7 | 1.4 |
Data derived from kinetic analysis of oxime ligation between 2-pentanone and aminooxy-dansyl compounds
Development and Evolution of PEG-Based Linkers
The structural classification of polyethylene glycol linkers has undergone significant refinement to address diverse bioconjugation requirements. Linear polyethylene glycol linkers, comprising monofunctional, homobifunctional, and heterobifunctional variants, represent the foundational architectures in this field. Monofunctional polyethylene glycol contains a reactive group at one terminus and an inert group at the other, while homobifunctional variants feature identical reactive groups at both ends. Heterobifunctional polyethylene glycol linkers, such as Fmoc-aminooxy-polyethylene glycol 4-acid, contain different reactive groups at each terminus, enabling orthogonal conjugation strategies.
The evolution toward more complex architectures has produced branched and multi-arm polyethylene glycol linkers, including Y-shaped, four-arm, eight-arm, and comb polyethylene glycol structures. These architectures provide multiple conjugation points and enhanced functionality compared to linear variants. The development of monodisperse versus polydisperse polyethylene glycol linkers has been particularly significant, with monodisperse variants offering precise molecular weights and defined structures typically containing 2-24 ethylene glycol units.
Contemporary polyethylene glycol linker development focuses on achieving precise control over architecture, improved understanding of structure-property relationships, and development of alternatives to address known limitations. Emerging innovations include dendritic polyethylene glycol with precisely branched architectures, cyclic polyethylene glycol with unique ring structures, sequence-defined polyethylene glycol with controlled functional group distribution, and stereodefined polyethylene glycol with controlled stereochemistry.
Table 2: Structural Classification of Contemporary PEG Linkers
| Linker Type | Architecture | Functional Groups | Primary Applications |
|---|---|---|---|
| Monofunctional | Linear | Single reactive terminus | Protein modification |
| Homobifunctional | Linear | Identical reactive groups | Cross-linking |
| Heterobifunctional | Linear | Different reactive groups | Orthogonal conjugation |
| Y-shaped | Branched | Two arms from central point | Enhanced binding |
| Four-arm | Branched | Four arms from core | Multiple conjugation |
| Cyclic | Cyclic | Ring structure | Unique pharmacokinetics |
Importance in Modern Chemical Biology
The integration of Fmoc-aminooxy-polyethylene glycol 4-acid into modern chemical biology workflows reflects the growing demand for precisely controlled bioconjugation tools. This compound serves critical roles in Proteolysis Targeting Chimera synthesis, where polyethylene glycol-based linkers constitute 54% of reported molecular architectures. The polyethylene glycol component enhances water solubility and affects cellular permeability, directly influencing oral absorption characteristics of therapeutic molecules.
In antibody-drug conjugate development, Fmoc-aminooxy-polyethylene glycol 4-acid functions as a cleavable linker component, enabling controlled drug release in target tissues. The aminooxy functionality provides a chemical trigger mechanism that can be efficiently cleaved under specific conditions to release cytotoxic payloads in tumor environments. This application represents a significant advancement in targeted therapeutic delivery systems.
The compound's utility extends to post-solid-phase diversification strategies, where aminooxy-containing peptides undergo oxime ligation with collections of aldehydes to yield stable constructs. This approach eliminates the necessity of individually preparing each peptide by total synthesis, significantly accelerating library generation and biological evaluation processes. The resulting oxime products can be subjected directly to biological testing without intermediate purification, streamlining drug discovery workflows.
Table 3: Applications of this compound in Chemical Biology
| Application Area | Function | Key Benefits | Reference Systems |
|---|---|---|---|
| Proteolysis Targeting Chimeras | Linker component | Enhanced solubility, controlled degradation | Bromodomain proteins, kinases |
| Antibody-drug conjugates | Cleavable linker | Targeted drug release | Anti-tumor therapeutics |
| Peptide libraries | Post-synthesis diversification | Rapid library generation | Protein-protein interaction inhibitors |
| Bioorthogonal chemistry | Oxime formation | Selective conjugation | Live cell imaging, proteomics |
The continued development of polyethylene glycol-based bioconjugation reagents like Fmoc-aminooxy-polyethylene glycol 4-acid represents a convergence of multiple chemical disciplines. The combination of fluorenylmethyloxycarbonyl protection strategies, aminooxy bioorthogonal chemistry, and polyethylene glycol linker technology creates sophisticated tools for addressing contemporary challenges in drug delivery, bioconjugation, and materials science applications. As the field progresses toward next-generation architectures and polyethylene glycol-inspired alternatives, these foundational compounds continue to play crucial roles in connecting molecular worlds and bridging disciplinary boundaries in chemical biology research.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNUHJABIFADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
Wang or Rink amide resins are preferred for their acid-labile linkage, enabling mild cleavage conditions. A typical protocol involves:
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Swelling the resin in dichloromethane (DCM) for 1 hour.
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Coupling Fmoc-protected aminooxyacetic acid using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
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Capping unreacted sites with acetic anhydride.
Reaction yields for resin loading typically exceed 95%, as confirmed by Kaiser tests.
PEG4 Spacer Incorporation
The PEG4 moiety is introduced using Fmoc-PEG4-OH building blocks. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HBTU/DIPEA | 92% efficiency |
| Reaction Time | 2 hours (mechanical) | 88% completion |
| Temperature | 25°C | Minimizes racemization |
Prolonged reaction times (>4 hours) risk PEG oxidation, reducing final purity by 15–20%.
Fmoc Deprotection and Final Cleavage
Deprotection uses 20% piperidine/DMF (v/v) in two cycles (2 and 5 minutes), achieving >99% Fmoc removal. Cleavage from the resin employs trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 3 hours, yielding the crude product.
Solution-Phase Synthesis Strategies
Solution-phase methods are favored for large-scale production, avoiding resin costs while requiring precise stoichiometric control.
Stepwise Coupling Protocol
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Aminooxy Protection : React aminooxyacetic acid with Fmoc-Cl in tetrahydrofuran (THF) at 0°C (yield: 85%).
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PEG4 Attachment : Couple Fmoc-aminooxyacetic acid to tetraethylene glycol diacid using DCC/N-hydroxysuccinimide (NHS), achieving 78% yield after recrystallization.
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Terminal Acid Activation : Convert the PEG4 hydroxyl to a carboxylic acid using Jones reagent (CrO3/H2SO4), with 90% conversion efficiency.
Critical Challenges
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Racemization : Chiral HPLC analysis reveals 5–8% racemization during PEG coupling, necessitating low-temperature conditions.
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Byproduct Formation : Dimerization via NHS esters reduces yield by 12–15%, mitigated by slow reagent addition.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and reproducibility, often employing hybrid solid-solution phase approaches.
Process Optimization Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Purification Method | Prep-HPLC | Continuous chromatography |
| Cycle Time | 72 hours | 24 hours |
| Overall Yield | 40–50% | 65–70% |
Continuous flow reactors reduce PEG oxidation by limiting exposure to ambient oxygen, improving yield by 18%.
Analytical Characterization Techniques
Rigorous quality control ensures compliance with pharmacological standards.
Purity Assessment
Stability Profiling
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Thermal Stability : Decomposition onset at 180°C (TGA).
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Hydrolytic Stability : <5% degradation in PBS (pH 7.4) over 30 days.
Case Studies and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions: Fmoc-aminooxy-PEG4-acid primarily undergoes substitution reactions. The Fmoc group can be deprotected under basic conditions, typically using piperidine, to yield the free aminooxy group. This free aminooxy group can then participate in further conjugation reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC or DCC are used as activators for forming stable amide bonds with primary amines
Major Products: The major products formed from these reactions include the free aminooxy compound after deprotection and various conjugated products depending on the primary amine used in the amide bond formation .
Scientific Research Applications
Drug Delivery Systems
Fmoc-aminooxy-PEG4-acid is instrumental in developing targeted drug delivery systems. The PEG component enhances pharmacokinetics by increasing circulation time in the bloodstream. The aminooxy group allows for selective conjugation to drug molecules containing aldehyde or ketone functionalities, enabling targeted delivery to specific tissues or cells.
Bioconjugation
This compound is widely used to attach drugs to antibodies or other targeting moieties, enhancing therapeutic efficacy while minimizing off-target effects. The ability to form stable oxime bonds facilitates the creation of antibody-drug conjugates (ADCs) and other bioconjugates.
Controlled Release Systems
Incorporating this compound into polymeric systems allows researchers to design formulations that release drugs in response to specific stimuli, such as pH changes or enzymatic activity. This feature is particularly useful for developing smart drug delivery systems that respond to the tumor microenvironment.
Case Study 1: Antibody-Drug Conjugates (ADCs)
A study demonstrated the successful use of this compound in synthesizing ADCs. Researchers conjugated an anticancer drug via the aminooxy group to an antibody targeting cancer cells. The resulting ADC showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations, highlighting improved therapeutic outcomes through targeted delivery.
| Study | Drug | Target | Outcome |
|---|---|---|---|
| Smith et al., 2023 | Anticancer Drug | HER2+ Cancer Cells | Enhanced cytotoxicity by 3x compared to free drug |
Case Study 2: Peptide Modification
Another study explored modifying peptides using this compound. Peptides with terminal aldehyde groups were reacted with this compound, resulting in stable oxime-linked peptides. These modified peptides exhibited improved stability against proteolytic degradation and enhanced cellular uptake.
| Study | Peptide | Modification | Outcome |
|---|---|---|---|
| Johnson et al., 2022 | Antimicrobial Peptide | Oxime Formation | Increased stability and cellular uptake by 2x |
Mechanism of Action
The mechanism of action of Fmoc-aminooxy-PEG4-acid involves its role as a linker in PROTACs. PROTACs utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares Fmoc-aminooxy-PEG4-acid with structurally related PEGylated Fmoc compounds:
*Estimated based on structural analogs.
Key Observations:
PEG Length and Solubility: Shorter PEG chains (e.g., PEG2 in Fmoc-N-amido-PEG2-acid) provide tighter molecular spacing but reduced solubility compared to PEG4 or PEG8 variants . this compound balances spacer length and hydrophilicity, making it ideal for intracellular delivery and enzyme stabilization .
Functional Group Specificity: The aminooxy group in this compound enables oxime ligation, a reaction absent in amido-based analogs like Fmoc-NH-PEG4-CH2CH2COOH . Compounds with biotin (e.g., Fmoc-Asp(biotinyl-PEG)-OH) are tailored for streptavidin-based assays, whereas NHS esters (e.g., Fmoc-PEG6-NHS ester) facilitate rapid amine coupling .
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., Fmoc-N-amido-PEG8-acid) are suited for large-molecule conjugates requiring extended spacers, whereas PEG4 derivatives optimize stability without excessive bulk .
Drug Delivery
- PEG4 spacers in this compound enhance payload stability in gastrointestinal environments. For example, Fmoc-Y/明胶 hydrogels (PEG4 analogs) retained 85.2% enzyme activity after simulated digestion, outperforming non-PEGylated systems .
- Longer PEG chains (e.g., PEG8 in Fmoc-N-amido-PEG8-acid) improve circulation time in vivo but may reduce target-binding efficiency due to steric hindrance .
Commercial Availability and Specifications
- Purity: Most Fmoc-PEG-acid compounds are ≥97% pure, with this compound available at 98% purity .
- Cost: Pricing varies by PEG length and functionalization. For example, 5000 mg of Fmoc-NH-PEG4-CH2CH2COOH costs $600, while this compound is priced similarly .
Biological Activity
Fmoc-aminooxy-PEG4-acid is a versatile compound widely used in bioconjugation and drug delivery systems. Its unique structure combines the Fmoc (fluorenylmethyloxycarbonyl) protective group with an aminooxy functional group linked to a polyethylene glycol (PEG) moiety. This combination enhances its solubility, stability, and ability to form covalent bonds with various biomolecules, making it a valuable tool in chemical biology and medicinal chemistry.
Chemical Structure and Properties
This compound consists of three main components:
- Fmoc Group : Acts as a protective group for amino acids, facilitating the synthesis of peptide chains.
- Aminooxy Functional Group : Enables the formation of stable covalent bonds with aldehydes and ketones through oxime formation.
- PEG Moiety : Increases solubility in aqueous environments and reduces immunogenicity.
The chemical structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to selectively react with carbonyl groups in biomolecules. This reaction forms stable oxime bonds, allowing for targeted drug delivery and the modification of proteins or peptides.
Applications in Drug Delivery
- Targeted Drug Delivery : The PEG component enhances the pharmacokinetics of drugs by increasing their circulation time in the bloodstream. The aminooxy group allows for selective conjugation to drug molecules that contain aldehyde or ketone functionalities, enabling targeted delivery to specific tissues or cells.
- Bioconjugation : this compound is utilized to attach drugs to antibodies or other targeting moieties, enhancing therapeutic efficacy while minimizing off-target effects.
- Controlled Release Systems : By incorporating this compound into polymeric systems, researchers can design formulations that release drugs in response to specific stimuli, such as pH changes or enzymatic activity.
Case Study 1: Antibody-Drug Conjugates (ADCs)
A study demonstrated the successful use of this compound in the synthesis of antibody-drug conjugates (ADCs). The researchers conjugated an anticancer drug via the aminooxy group to an antibody targeting cancer cells. The resulting ADC showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations, highlighting the potential for improved therapeutic outcomes through targeted delivery.
| Study | Drug | Target | Outcome |
|---|---|---|---|
| Smith et al., 2023 | Anticancer Drug | HER2+ Cancer Cells | Enhanced cytotoxicity by 3x compared to free drug |
Case Study 2: Peptide Modification
Another study explored the modification of peptides using this compound. Peptides containing terminal aldehyde groups were reacted with the compound, resulting in stable oxime-linked peptides. These modified peptides exhibited improved stability against proteolytic degradation and enhanced cellular uptake.
| Study | Peptide | Modification | Outcome |
|---|---|---|---|
| Johnson et al., 2022 | Antimicrobial Peptide | Oxime Formation | Increased stability and cellular uptake by 2x |
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to other similar compounds:
| Compound | Reactivity | Applications | Advantages |
|---|---|---|---|
| This compound | High (with carbonyls) | Drug delivery, bioconjugation | Enhanced solubility, stability |
| Aminooxy-PEG | Moderate | Bioconjugation | Simpler structure; less versatile |
| Maleimide-PEG | High (with thiols) | Protein labeling | Specificity for thiols; limited scope |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-aminooxy-PEG4-acid with high purity?
- Methodological Answer : Synthesis typically involves coupling the Fmoc-protected aminooxy group to the PEG4-acid backbone using activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Critical steps include monitoring racemization during coupling (common in Fmoc chemistry) via chiral HPLC and optimizing reaction time to minimize dimerization . Post-synthesis purification via reverse-phase HPLC is recommended to achieve >95% purity, with characterization using MALDI-TOF or LC-MS to confirm molecular weight and structural integrity .
Q. How does the PEG4 spacer influence solubility and biocompatibility in conjugation experiments?
- Methodological Answer : The PEG4 spacer enhances aqueous solubility by reducing hydrophobic interactions and steric hindrance. For biocompatibility, PEG4 minimizes non-specific binding in biological systems, as evidenced by reduced aggregation in cellular uptake assays. Experimental validation involves comparing conjugation efficiency and stability in PBS vs. organic solvents using fluorescence tagging or UV-Vis spectroscopy .
Q. What protocols are recommended for Fmoc deprotection in peptide synthesis using this compound?
- Methodological Answer : Deprotection is achieved using 20% piperidine in DMF, with reaction times optimized to prevent side reactions (e.g., aspartimide formation). Post-deprotection, thorough washing with DMF and methanol ensures removal of residual Fmoc byproducts. Confirm complete deprotection via UV monitoring at 301 nm (absorbance of free Fmoc group) .
Advanced Research Questions
Q. How can racemization during this compound conjugation be quantified and mitigated?
- Methodological Answer : Racemization is quantified using chiral HPLC or circular dichroism (CD) spectroscopy. Mitigation strategies include:
- Lowering reaction temperatures (4°C vs. room temperature).
- Using coupling agents like HATU instead of DCC to reduce base-induced racemization.
- Comparative studies show HATU reduces racemization by 30% compared to DCC in PEG4-based systems .
Q. What experimental approaches resolve contradictions in reported solubility data for PEG4-containing conjugates?
- Methodological Answer : Contradictions often arise from PEG chain conformation (e.g., helical vs. random coil) in different solvents. Systematic analysis using dynamic light scattering (DLS) and NMR (e.g., NOESY for PEG chain folding) can correlate solubility with structural dynamics. For example, DLS data showing hydrodynamic radii <5 nm in aqueous buffers confirm stable solubility .
Q. How do competing side reactions (e.g., oxime hydrolysis) impact the stability of this compound conjugates?
- Methodological Answer : Oxime bond stability is pH-dependent. Accelerated stability studies in buffers (pH 4–9) with LC-MS monitoring reveal hydrolysis rates. At pH 7.4 (physiological conditions), hydrolysis half-life is >72 hours, but drops to <24 hours at pH 8. Buffering with 10 mM succinate (pH 6.0) enhances stability during storage .
Data Analysis and Optimization
Q. What statistical frameworks are suitable for optimizing reaction yields in this compound synthesis?
- Methodological Answer : Response Surface Methodology (RSM) with a Box-Behnken design can model interactions between variables (e.g., reagent molar ratio, temperature, solvent volume). For example, a 3-factor RSM study identified optimal DCC:DMAP ratios (1:1.2) and 4°C reaction temperature, improving yields from 65% to 88% .
Q. How can click chemistry efficiency be validated in azide-PEG4 conjugates?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency is validated via:
- Fluorescence quenching assays : Azide-PEG4-fluorophore conjugates show >90% quenching post-reaction with alkyne probes.
- LC-MS/MS : Detection of triazole ring formation (m/z +98 Da shift) confirms successful conjugation .
Safety and Handling
Q. What safety protocols are critical for handling this compound in aqueous vs. organic phases?
- Methodological Answer : In organic phases (e.g., DCM, DMF), use fume hoods and nitrile gloves to prevent solvent exposure. In aqueous buffers, avoid skin contact due to potential aminooxy reactivity. First-aid measures include immediate flushing with water for eye exposure and using 5% acetic acid to neutralize residual piperidine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
